5-(Propylamino)pyridine-2-carbonitrile
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Overview
Description
5-(Propylamino)pyridine-2-carbonitrile is a chemical compound with the molecular formula C₉H₁₁N₃ and a molecular weight of 161.2 g/mol . It is a pyridine derivative, which means it contains a pyridine ring—a six-membered ring with one nitrogen atom and five carbon atoms. This compound is used primarily in research and development settings and is not intended for human or veterinary use .
Preparation Methods
The preparation of 5-(Propylamino)pyridine-2-carbonitrile can be achieved through various synthetic routes. One common method involves the reaction of 2-chloropyridine with propylamine under specific conditions to introduce the propylamino group at the 5-position of the pyridine ring . Industrial production methods often employ magnetically recoverable catalysts, which can be easily separated from the reaction medium using an external magnet . These catalysts offer advantages such as high surface area and simple preparation and modification .
Chemical Reactions Analysis
5-(Propylamino)pyridine-2-carbonitrile undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
5-(Propylamino)pyridine-2-carbonitrile has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-(Propylamino)pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, influencing their activity and leading to a range of biological effects . For example, it may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways and cellular processes .
Comparison with Similar Compounds
5-(Propylamino)pyridine-2-carbonitrile can be compared with other similar compounds, such as:
Pyrimidine-5-carbonitrile derivatives: These compounds are designed as ATP mimicking tyrosine kinase inhibitors and have shown promising anticancer activity.
Cyclopenta[b]pyridine-3-carbonitrile derivatives: These compounds are used in the synthesis of various heterocyclic compounds and have diverse biological activities.
The uniqueness of this compound lies in its specific structure and the presence of the propylamino group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C9H11N3 |
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Molecular Weight |
161.20 g/mol |
IUPAC Name |
5-(propylamino)pyridine-2-carbonitrile |
InChI |
InChI=1S/C9H11N3/c1-2-5-11-9-4-3-8(6-10)12-7-9/h3-4,7,11H,2,5H2,1H3 |
InChI Key |
SGWNRIDUGZWLCG-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=CN=C(C=C1)C#N |
Origin of Product |
United States |
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